molecular formula C8H7Br2N B12958099 2,6-dibromo-3-cyclopropylPyridine

2,6-dibromo-3-cyclopropylPyridine

Cat. No.: B12958099
M. Wt: 276.96 g/mol
InChI Key: HHKAVQCRWHVSPM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:

    IUPAC Name: this compound

    Molecular Formula: CHBrN

    Molecular Weight: 276.96 g/mol

    InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H

    Description: It is a brominated pyridine derivative.

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
  • The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
  • The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
Industrial Production::
  • Industrial production methods may vary, but they typically involve large-scale bromination reactions.
  • Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.

Chemical Reactions Analysis

2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.

    Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Research into potential therapeutic effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

2,6-dibromo-3-cyclopropylpyridine

InChI

InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2

InChI Key

HHKAVQCRWHVSPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(C=C2)Br)Br

Origin of Product

United States

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